molecular formula C12H13N3O B6646302 N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

カタログ番号 B6646302
分子量: 215.25 g/mol
InChIキー: GNLHNOPTTMTEAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can modulate neurotransmitter release and neuronal excitability, which can lead to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to increase dopamine release in the striatum, which is a key brain region involved in Parkinson's disease. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has also been shown to reduce glutamate release and increase GABA release in the hippocampus, which is a key brain region involved in epilepsy and schizophrenia.

実験室実験の利点と制限

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitters. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some off-target effects, such as inhibition of the mGluR5 receptor, which can complicate data interpretation.

将来の方向性

There are several future directions for research on N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. Another direction is to explore its mechanism of action at the molecular and cellular level, which can provide insights into its therapeutic effects and potential side effects. Additionally, future research can focus on developing new analogs of N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide with improved pharmacokinetic properties and selectivity for the mGluR1 receptor.

合成法

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-cyanopyridine with methylcyclobutanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-methylcyclobutanecarboxamide-2-cyanopyridine (MCCP). This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide.

科学的研究の応用

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. In Parkinson's disease, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce motor deficits and increase dopamine release in animal models. In epilepsy, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce seizure activity and improve cognitive function in animal models. In schizophrenia, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions, in animal models.

特性

IUPAC Name

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(12(16)10-3-2-4-10)11-6-5-9(7-13)8-14-11/h5-6,8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHNOPTTMTEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。